molecular formula C13H11ClN2O3S B5566809 N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide

Cat. No. B5566809
M. Wt: 310.76 g/mol
InChI Key: QIIPXDFJGGVUJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide, commonly known as Sulfanilamide, is a synthetic organic compound that belongs to the class of sulfonamides. It was first synthesized in 1935 and has since been used extensively in scientific research as a tool for studying the mechanism of action of various enzymes and proteins.

Scientific Research Applications

Chemical Synthesis and Characterization

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide derivatives have been synthesized and characterized for various purposes. For example, a study focused on the synthesis, characterization, and thermal and antimicrobial studies of N-substituted sulfanilamide derivatives. These compounds were analyzed using a variety of techniques, including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra, among others. The study found that while some derivatives did not exhibit significant antibacterial or antifungal activity, the process of introducing a benzene ring to the CO–NH group or SO2–NH moiety was crucial in the synthesis of these derivatives (Lahtinen et al., 2014).

Antimicrobial Applications

Another research avenue for N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide involves its antimicrobial properties. For instance, new heterocyclic compounds incorporating the sulfamoyl moiety were synthesized with the aim of creating potent antimicrobial agents. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various bacterial and fungal strains. This indicates the potential of N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).

Material Science and Membrane Technology

In material science, derivatives of N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide have been used to synthesize novel polymers for desalination studies. One study synthesized Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) polymers, which were then used to prepare polysulfone composite membranes. These membranes exhibited significant salt rejection and water flux, indicating their potential application in water treatment and desalination processes (Padaki et al., 2013).

Antitumor and Enzyme Inhibition Applications

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide derivatives have also shown potential in antitumor applications and enzyme inhibition. For example, biphenylsulfonamides with inhibitory action towards carbonic anhydrase IX, a tumor-associated enzyme, possessed cytotoxic activity against human colon, lung, and breast cancer cell lines. This highlights the therapeutic potential of these compounds in treating various cancers (Morsy et al., 2009).

properties

IUPAC Name

2-chloro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c14-12-4-2-1-3-11(12)13(17)16-9-5-7-10(8-6-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIPXDFJGGVUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide

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